molecular formula C17H14N2O3 B077090 Benzyl (5-phenyloxazol-2-yl)carbamate CAS No. 13575-14-9

Benzyl (5-phenyloxazol-2-yl)carbamate

Cat. No.: B077090
CAS No.: 13575-14-9
M. Wt: 294.3 g/mol
InChI Key: ZYIPABRMGYNQKB-UHFFFAOYSA-N
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Description

Benzyl (5-phenyloxazol-2-yl)carbamate is an organic compound with the molecular formula C17H14N2O3 It is known for its intricate molecular structure, which includes a benzyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-phenyloxazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-phenyloxazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-phenyloxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Substituted benzyl or phenyl derivatives with modified chemical properties.

Scientific Research Applications

Pharmaceutical Applications

Benzyl (5-phenyloxazol-2-yl)carbamate exhibits promising biological activities, particularly as an inhibitor of specific enzymes and as a modulator for various diseases.

1.1 Enzyme Inhibition

Research indicates that compounds containing oxazole rings, like this compound, often demonstrate significant biological activity. For instance, studies have shown that derivatives of oxazole can inhibit cysteine proteases, which are crucial in the life cycle of parasites such as Leishmania and Trypanosoma species. These proteases play essential roles in parasitic metabolism, making them attractive targets for drug development .

1.2 Cancer Therapeutics

The compound has been explored for its potential therapeutic use in treating diseases mediated by protein kinase B (PKB), which is involved in cell growth and survival pathways. Compounds that modulate PKB activity may be beneficial in addressing cancer and other metabolic disorders .

Materials Science Applications

This compound's structural properties lend themselves to applications in materials science, particularly in organic photonics.

2.1 Organic Photonics

The compound has been utilized in the synthesis of luminophores, which are materials that emit light when excited. Its derivatives have shown high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyloxazole with benzyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage while maintaining the integrity of the oxazole ring.

Case Studies

5.1 Inhibition Studies on Parasitic Proteases

A study evaluating the inhibition potency of various oxazole derivatives against Leishmania mexicana cysteine protease demonstrated that certain compounds exhibited IC50 values in the nanomolar range, indicating high potency as enzyme inhibitors .

5.2 Photonic Material Development

Research into the synthesis of luminophores incorporating this compound revealed its potential use in high-efficiency OLEDs due to its favorable photophysical properties .

Mechanism of Action

The mechanism of action of Benzyl (5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5-phenyloxazol-2-yl)carbamate stands out due to its specific combination of benzyl, phenyl, and oxazole groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

Benzyl (5-phenyloxazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}N2_{2}O2_{2}
  • Molecular Weight : Approximately 294.305 g/mol
  • Functional Groups : Contains a benzyl group, a 5-phenyloxazole moiety, and a carbamate functional group.

The structure of this compound contributes to its biological activity by enabling interactions with various biomolecules, which can modulate specific biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been investigated for several of these potential activities:

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation or enhanced apoptosis in cancer cells.
  • Receptor Binding : Its unique structure allows binding to various receptors, potentially altering signaling pathways associated with inflammation or tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antitubercular Activity :
    • A study on similar carbamates found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.625 µg/mL . This suggests that this compound may also possess antitubercular properties worth exploring.
  • Cytotoxicity Evaluation :
    • In vitro cytotoxicity assays demonstrated that derivatives of benzyl carbamates significantly inhibited the proliferation of various cancer cell lines, with IC50_{50} values indicating effective concentrations for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMIC/IC50_{50} Values
Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamateAntimicrobial6.25 - 200 µg/mL
3-Benzyl-5-hydroxyphenylcarbamateAntitubercular0.625 - 6.25 µg/mL
1-(5-benzylthio)-1,3,4-thiadiazol derivativesAnticancerIC50_{50} = 0.37 - 7.91 µM

Properties

IUPAC Name

benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIPABRMGYNQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159508
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-14-9
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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